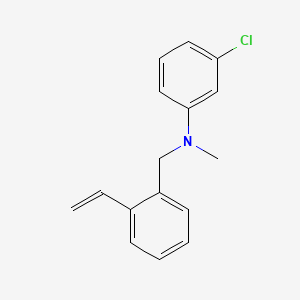![molecular formula C16H13FO B14129604 1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one](/img/structure/B14129604.png)
1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluoro group, a vinyl group, and an ethanone moiety attached to a biphenyl structure
准备方法
The synthesis of 1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl core, which can be achieved through Suzuki coupling reactions between appropriate aryl halides and boronic acids.
Vinylation: The vinyl group can be introduced through Heck coupling reactions using vinyl halides and palladium catalysts.
Ethanone Formation:
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
化学反应分析
1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ethanone moiety to alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form methoxy derivatives.
Addition: The vinyl group can undergo addition reactions with halogens or hydrogen halides to form dihalo or halo derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, aluminum chloride for acylation, and various oxidizing or reducing agents.
科学研究应用
1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which 1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one exerts its effects depends on its interaction with molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: These interactions can affect various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
相似化合物的比较
1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one can be compared with other biphenyl derivatives:
1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-one: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
1-(4-Hydroxyphenyl)ethan-1-one:
属性
分子式 |
C16H13FO |
|---|---|
分子量 |
240.27 g/mol |
IUPAC 名称 |
1-[3-(2-ethenylphenyl)-4-fluorophenyl]ethanone |
InChI |
InChI=1S/C16H13FO/c1-3-12-6-4-5-7-14(12)15-10-13(11(2)18)8-9-16(15)17/h3-10H,1H2,2H3 |
InChI 键 |
ZEXHLZDWYWLZOF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1)F)C2=CC=CC=C2C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129528.png)
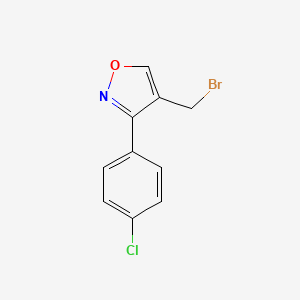

![3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide](/img/structure/B14129536.png)

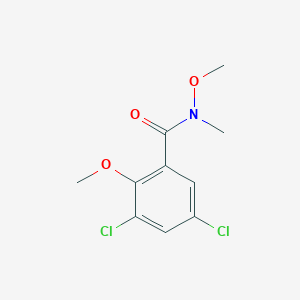
![(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide](/img/structure/B14129556.png)

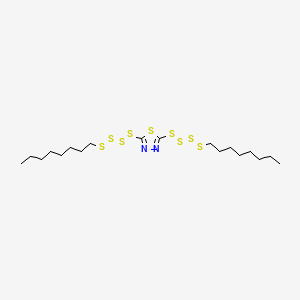
![(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B14129577.png)
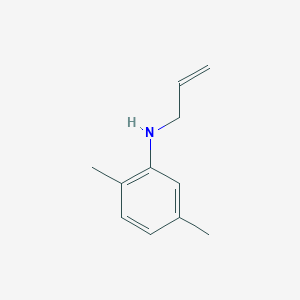
![8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14129598.png)
![2-[(1S)-1-Chloroprop-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14129599.png)
